molecular formula C2H3NaO4 B3167220 Sodium glyoxylate monohydrate CAS No. 918149-31-2

Sodium glyoxylate monohydrate

Cat. No.: B3167220
CAS No.: 918149-31-2
M. Wt: 114.03 g/mol
InChI Key: VPWPWKBHCGJTTQ-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium glyoxylate monohydrate can be synthesized through several methods. One common approach involves the oxidation of glyoxal in the presence of a base. This reaction typically occurs under mild conditions and yields sodium glyoxylate as a product. Another method involves the ozonolysis of maleic acid, which produces glyoxylic acid that can be neutralized with sodium hydroxide to form sodium glyoxylate .

Industrial Production Methods: In industrial settings, this compound is often produced by the catalytic oxidation of glyoxal. This process involves the use of catalysts such as platinum or palladium to facilitate the oxidation reaction. The resulting glyoxylic acid is then neutralized with sodium hydroxide to produce this compound .

Chemical Reactions Analysis

Types of Reactions: Sodium glyoxylate monohydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can also participate in condensation reactions to form heterocyclic compounds .

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Sodium glyoxylate monohydrate exerts its effects through various biochemical pathways. In biological systems, it acts as an intermediate in the glyoxylate cycle, facilitating the conversion of acetyl-CoA and glyoxylate to malate and CoA. This reaction is catalyzed by enzymes such as malate synthase and isocitrate lyase . Additionally, sodium glyoxylate can participate in condensation reactions, forming stable intermediates that are crucial for various metabolic processes .

Properties

IUPAC Name

sodium;oxaldehydate;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2O3.Na.H2O/c3-1-2(4)5;;/h1H,(H,4,5);;1H2/q;+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPWPWKBHCGJTTQ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C(=O)[O-].O.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3NaO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium glyoxylate monohydrate
Reactant of Route 2
Sodium glyoxylate monohydrate
Reactant of Route 3
Sodium glyoxylate monohydrate
Reactant of Route 4
Sodium glyoxylate monohydrate
Reactant of Route 5
Sodium glyoxylate monohydrate
Reactant of Route 6
Sodium glyoxylate monohydrate

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